2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its role or use in various applications such as pharmaceuticals, agriculture, or industry .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the conditions under which these reactions occur and the products that are formed .Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Novel Synthesis and Reactions
Research has been conducted on synthesizing novel compounds from isoquinoline derivatives, highlighting the versatility of these compounds as starting materials for further chemical synthesis. For example, isoquinolinecarboxamide was used in reactions to afford various heterocyclic compounds, demonstrating the potential of these derivatives in generating diverse chemical structures with potential applications in medicinal chemistry and materials science (R. Zaki et al., 2016).
Characterization and Properties
Further studies include the detailed characterization of synthesized compounds, such as "Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate," where the structural and crystallographic properties were examined. This type of research aids in understanding the physical and chemical properties of these compounds, which is crucial for their application in drug design and development (J. Mague et al., 2017).
Potential Pharmacological Applications
Some derivatives have been investigated for their potential pharmacological properties, including their role in modulating intracellular signaling pathways. For instance, research on "1-(2-Chlorophenyl-N-methylpropyl)-3-isoquinolinecarboxamide" (PK11195) has shown its ability to enhance apoptotic cell death in various cellular models. This compound's effects on cellular calcium signaling provide insights into its potential therapeutic applications in diseases where apoptosis regulation is crucial (M. Campanella, G. Szabadkai, & R. Rizzuto, 2008).
Antimicrobial Activity
Compounds synthesized from isoquinoline derivatives have also been explored for their antimicrobial properties. Research into new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities exemplifies the ongoing effort to find novel antimicrobial agents amid rising antibiotic resistance (N. Patel & A. R. Shaikh, 2011).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
In silico adme/t modelling is a common approach for predicting these properties in drug discovery .
Result of Action
Similar compounds have shown inhibitory effects on cellular events triggered by certain activations .
Action Environment
It’s known that environmental factors can influence the degradation and remediation of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-N,N-dimethyl-1-oxoisoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-20(2)17(22)16-11-21(13-9-7-12(19)8-10-13)18(23)15-6-4-3-5-14(15)16/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSGONWAXDXNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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